
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyrrolidine, quinoline, and thiourea moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrrolidine and quinoline intermediates, followed by their coupling with thiourea.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrrolidine intermediate involves the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.
Step 2: The quinoline intermediate is prepared through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
Step 3: The final coupling step involves the reaction of the pyrrolidine and quinoline intermediates with thiourea in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Automation and optimization of reaction parameters are crucial for large-scale production.
化学反应分析
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or amines replace the sulfur atom.
-
Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Catalysts: Lewis acids, bases.
-
Major Products
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines, alcohols.
- Substitution products: Halides, amines.
科学研究应用
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea has a wide range of applications in scientific research:
-
Chemistry
- Used as a ligand in coordination chemistry for the synthesis of metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
-
Industry
- Utilized in the development of novel materials with specific electronic and optical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiourea moiety is known to form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity.
Molecular Targets and Pathways:
相似化合物的比较
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other compounds that have similar structural features or biological activities.
-
Similar Compounds
1-((S)-Pyrrolidin-2-ylmethyl)-3-(quinolin-4-ylmethyl)thiourea: Lacks the vinylquinuclidin moiety, resulting in different biological activity.
3-(quinolin-4-ylmethyl)-1-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but different stereochemistry, leading to variations in enzyme inhibition.
1-(quinolin-4-ylmethyl)-3-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but lacks the vinyl group, affecting its chemical reactivity.
-
Uniqueness
- The presence of the vinylquinuclidin moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of great interest for future research and development.
属性
分子式 |
C25H33N5S |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17?,18?,19-,23?,24+/m0/s1 |
InChI 键 |
AEPMVHRJTABIAB-UWKMRNFWSA-N |
手性 SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
规范 SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
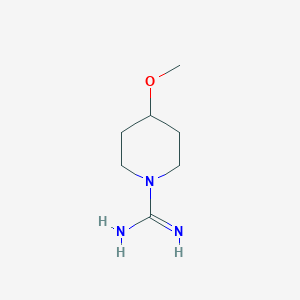

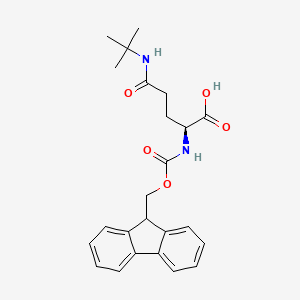
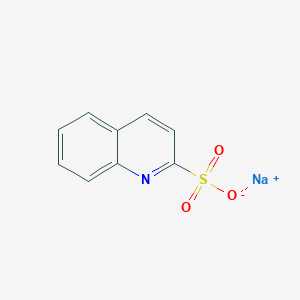
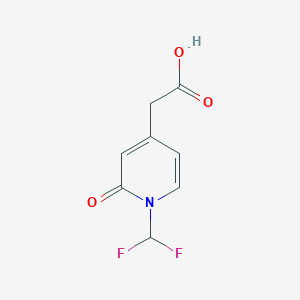
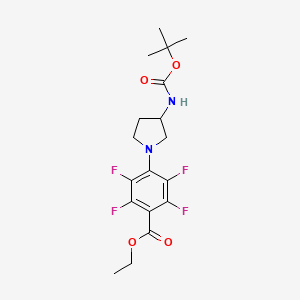
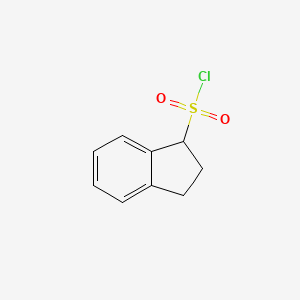
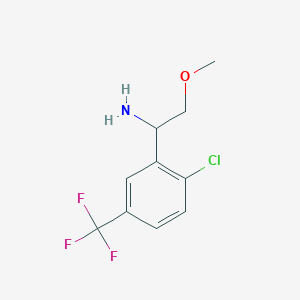

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)

